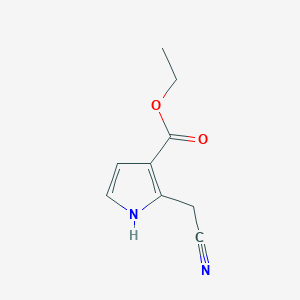

ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate

Description

Structural Classification Within Heterocyclic Chemistry

Ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate belongs to the extensive class of aromatic heterocycles, specifically categorized as a substituted pyrrole derivative within the broader family of five-membered nitrogen-containing heterocycles. The fundamental pyrrole core consists of a planar, aromatic ring system characterized by four carbon atoms and one nitrogen atom, following Hückel's rule with six π-electrons contributing to its aromatic character. The aromatic nature of pyrrole arises from the delocalization of the nitrogen lone pair into the ring system, creating a 4n + 2 aromatic system that exhibits modest aromaticity relative to benzene but comparable to related heterocycles such as thiophene and furan. This aromaticity, with a resonance energy of 88 kilojoules per mole compared to benzene's 152 kilojoules per mole, provides sufficient stability for synthetic manipulation while maintaining reactivity for functionalization reactions.

The specific substitution pattern of ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate places it within the subcategory of disubstituted pyrroles, where the electronic effects of the substituents significantly influence the overall reactivity profile. The cyanomethyl group at the 2-position acts as an electron-withdrawing substituent through both inductive and resonance effects, while the carboxylate ester at the 3-position similarly withdraws electron density from the aromatic system. This electron-deficient character contrasts with the inherently electron-rich nature of the unsubstituted pyrrole ring, creating a balanced electronic environment that facilitates selective chemical transformations. The positioning of these functional groups in adjacent positions (1,2-substitution pattern) creates potential for intramolecular interactions and cyclization reactions that would not be available in other substitution patterns.

| Structural Parameter | Value | Reference Compound |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ | Pyrrole (C₄H₅N) |

| Molecular Weight | 178.19 daltons | 67.09 daltons |

| Ring System | Five-membered heterocycle | Five-membered heterocycle |

| Aromatic π-electrons | 6 | 6 |

| Substituent Pattern | 2,3-disubstituted | Unsubstituted |

| Electron Character | Electron-deficient | Electron-rich |

Historical Context of Pyrrole Carboxylate Derivatives

The historical development of pyrrole carboxylate derivatives traces its origins to the fundamental discoveries in heterocyclic chemistry during the late 19th century, when pioneering chemists established the foundational synthetic methodologies that continue to influence contemporary research. The Paal-Knorr synthesis, independently developed by Carl Paal and Ludwig Knorr in 1884, provided the first reliable method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines, establishing the groundwork for systematic exploration of pyrrole derivatives. This classical methodology, while initially limited by harsh reaction conditions requiring prolonged heating in acidic media, underwent numerous modifications throughout the 20th century to accommodate sensitive functionalities and improve reaction efficiency. The evolution of these synthetic approaches paralleled the growing recognition of pyrrole-containing natural products and their biological significance, particularly in the context of porphyrin chemistry and related tetrapyrrolic systems.

The specific development of pyrrole carboxylate derivatives gained momentum during the mid-20th century as organic chemists recognized the synthetic utility of ester-functionalized heterocycles. The Knorr pyrrole synthesis, which utilizes α-amino ketones and compounds containing electron-withdrawing groups adjacent to carbonyl functionalities, proved particularly valuable for constructing carboxylate-substituted pyrroles. The original Knorr synthesis employed ethyl acetoacetate as a key starting material, leading to the formation of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, historically known as Knorr's Pyrrole, which became a benchmark compound for derivatization studies. The systematic investigation of various substitution patterns and functional group tolerance expanded the scope of accessible pyrrole carboxylates, ultimately leading to the recognition of their potential in pharmaceutical applications and materials science.

Recent decades have witnessed significant advances in the synthesis and application of pyrrole carboxylate derivatives, driven by improvements in synthetic methodology and a deeper understanding of structure-activity relationships. The development of continuous flow synthesis techniques has revolutionized the preparation of highly substituted pyrrole-3-carboxylic acids, enabling direct synthesis from tert-butyl acetoacetates, amines, and α-haloketones in single microreactor systems. This modern approach utilizes hydrogen bromide generated as a byproduct in the Hantzsch reaction to facilitate in situ hydrolysis of tert-butyl esters, providing corresponding acids with enhanced efficiency compared to traditional batch methods. The integration of flow chemistry principles has not only improved yields and reduced reaction times but has also enabled the synthesis of diverse pyrrole carboxylate libraries for biological screening applications.

Significance of Cyanomethyl Substituents in Heteroaromatic Systems

The incorporation of cyanomethyl substituents into heteroaromatic systems represents a strategic approach to modulating both electronic properties and synthetic accessibility of heterocyclic compounds. The cyanomethyl group, characterized by its methylene carbon bearing a terminal nitrile functionality, serves as a versatile chemical handle that can participate in numerous synthetic transformations while simultaneously influencing the electronic distribution within the aromatic system. The significance of this functional group becomes particularly apparent when considering the electrogenerated cyanomethyl anion, which can function both as a strong base with a pKa value of 31.3 for acetonitrile in dimethyl sulfoxide and as a nucleophile capable of undergoing cyanomethylation reactions with various electrophiles. This dual reactivity profile makes cyanomethyl-substituted heteroaromatics valuable intermediates in synthetic sequences designed to access complex molecular architectures.

The electronic influence of cyanomethyl substituents on heteroaromatic systems extends beyond simple inductive effects to encompass resonance interactions that can significantly alter reactivity patterns. In the specific case of ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate, the cyanomethyl group at the 2-position creates an electron-deficient region that complements the electron-withdrawing character of the carboxylate ester. This electronic environment facilitates nucleophilic substitution reactions and enhances the acidity of the pyrrole nitrogen, potentially enabling deprotonation under milder conditions than required for unsubstituted pyrroles. The strategic positioning of the cyanomethyl group also creates opportunities for intramolecular cyclization reactions, particularly in the presence of appropriate electrophiles or under oxidative conditions that can activate the aromatic system toward nucleophilic attack.

Contemporary research has demonstrated the unique synthetic utility of cyanomethyl-substituted heteroaromatics in the development of novel synthetic methodologies. Recent investigations have revealed unexpected reactivity patterns, such as the decarbonylation of acylethynylpyrroles under the action of cyanomethyl carbanion, leading to robust synthetic routes for ethynylpyrroles with yields reaching 95%. This discovery highlights the potential for cyanomethyl groups to participate in retro-Favorskii reactions and other rearrangement processes that can provide access to otherwise challenging synthetic targets. The mechanistic understanding of these transformations, supported by quantum chemical calculations, has expanded the repertoire of synthetic strategies available for constructing functionalized pyrrole derivatives and related heterocyclic systems.

| Reaction Type | Cyanomethyl Role | Typical Yield Range | Key Advantages |

|---|---|---|---|

| Base-catalyzed deprotonation | Strong base (pKa 31.3) | 70-90% | No byproduct formation |

| Nucleophilic cyanomethylation | Nucleophile | 60-85% | Direct C-C bond formation |

| Retro-Favorskii rearrangement | Leaving group precursor | 80-95% | Access to ethynyl derivatives |

| Oxidative cyclization | Electron source | 65-80% | Ring construction capability |

Properties

IUPAC Name |

ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-13-9(12)7-4-6-11-8(7)3-5-10/h4,6,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMCBULGUDMNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314813 | |

| Record name | Ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67464-81-7 | |

| Record name | NSC288724 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate generally involves two key steps:

- Formation of the pyrrole core bearing the ethyl carboxylate group at the 3-position.

- Introduction of the cyanomethyl substituent at the 2-position via cyanomethylation reactions.

These steps can be achieved through different routes, including direct cyanomethylation of preformed pyrrole esters or construction of the pyrrole ring with the cyanomethyl substituent already incorporated.

Preparation of Ethyl 1H-pyrrole-3-carboxylate Derivatives

A common precursor for the target compound is ethyl 1H-pyrrole-3-carboxylate or its amino derivatives, which can be synthesized via condensation reactions involving ethyl acetoacetate and ammonia or related reagents.

- Bromination of aldehydes (e.g., propionaldehyde) to form bromoaldehydes.

- Ring-closure reaction with ethyl acetoacetate and ammonia to yield ethyl pyrrole-3-carboxylate derivatives under mild conditions with high conversion and purity.

This method avoids environmentally harmful reagents like sodium nitrite and uses readily available raw materials, making it suitable for scale-up.

Cyanomethylation of Pyrrole Derivatives

The crucial step to introduce the cyanomethyl group at the 2-position of the pyrrole ring is often performed via oxidative cross-dehydrogenative coupling with acetonitrile derivatives.

Iron(II)-Catalyzed C-2 Cyanomethylation:

- Pyrroles are treated with acetonitrile derivatives in the presence of iron(II) catalysts.

- The reaction proceeds via direct oxidative cross-dehydrogenative coupling, selectively functionalizing the 2-position of the pyrrole ring.

- This method offers mild reaction conditions, good selectivity, and avoids pre-functionalization of the pyrrole ring.

Experimental Conditions and Optimization

A representative procedure for the cyanomethylation step includes:

| Parameter | Condition/Details |

|---|---|

| Catalyst | Iron(II) salt (e.g., FeCl2) |

| Solvent | Acetonitrile or acetonitrile derivatives |

| Temperature | Mild heating, typically 50–80 °C |

| Reaction Time | Several hours (e.g., 10–14 h) |

| Atmosphere | Inert or air depending on catalyst system |

| Work-up | Extraction with organic solvents, drying, and crystallization |

The reaction proceeds with high regioselectivity for the 2-position, yielding ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate in moderate to good yields.

Alternative Preparation Routes

Other methods for preparing ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate or closely related compounds include:

- Reaction of ethyl 3-amino-1H-pyrrole-2-carboxylate derivatives with chloroacetaldehyde under reflux in ethyl acetate or tetrahydrofuran with bases such as triethylamine or DBU to form intermediates that can be converted to cyanomethyl derivatives.

- Multi-step processes involving formation of 2-amino-pyrrole esters followed by substitution reactions to introduce the cyanomethyl group.

Summary Table of Preparation Methods

Research Findings and Notes

- The iron(II)-catalyzed oxidative coupling method is notable for its directness and efficiency, minimizing steps and reagents, and is supported by detailed NMR and mass spectrometry data confirming product structure.

- The bromination and ring closure method offers a robust route to pyrrole esters, which can then be functionalized further, providing flexibility in synthesis.

- Yields for cyanomethylation vary depending on solvent, temperature, and catalyst loading, with reaction optimization essential for maximizing output.

- The use of bases such as triethylamine or DBU in chloroacetaldehyde reactions enables formation of amino-substituted pyrrole esters, which are precursors for cyanomethyl derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction of the cyano group can lead to the formation of amine derivatives.

Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the ester or cyano groups under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized pyrrole derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Amine derivatives of the original compound.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Heterocycles : This compound serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials with specific properties.

Biology

- Enzyme Interaction Studies : Ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate has been investigated for its potential to inhibit specific enzymes, which could be pivotal in understanding metabolic pathways and drug design .

- Antimicrobial Activity : Similar pyrrole derivatives have demonstrated significant antibacterial and antifungal activity against various pathogens, suggesting that this compound may possess comparable properties.

Medicine

- Pharmaceutical Intermediate : The compound is explored as a potential intermediate in drug development, particularly for creating new pharmaceuticals targeting various diseases .

Industry

- Material Science : Utilized in synthesizing materials with tailored electronic or optical characteristics, this compound contributes to advancements in material science applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of pyrrole derivatives, including ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 15 | Antibacterial |

| 8b | 20 | Antifungal |

| 8c | 18 | Antibacterial |

Case Study 2: Enzyme Interaction Studies

Research focused on how pyrrole compounds modulate enzyme activities, impacting metabolic pathways. Ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate was shown to inhibit specific enzymes involved in metabolic processes, highlighting its potential as a tool in enzyme kinetics studies .

The biological activity of ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate is linked to its ability to interact with enzymes and receptors. The cyano and ester groups facilitate hydrogen bonding and other interactions that can modify enzyme activity or receptor function, potentially leading to inhibition or activation of specific biological pathways .

Toxicity Evaluation

The toxicity profile of this compound remains largely unexplored. However, studies on related pyrrole derivatives indicate low acute toxicity levels, suggesting that ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate may be a promising candidate for further pharmacological development .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Potential inhibitor for specific enzymes |

| Antimicrobial | Significant activity against various pathogens |

| Antitumor Activity | Preliminary studies indicate potential efficacy |

Mechanism of Action

The mechanism of action of ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent positions, functional groups, and heterocyclic frameworks. Key comparisons are summarized below:

Notes:

- Electronic Effects: The cyanomethyl group in the target compound enhances electrophilicity at the pyrrole ring, contrasting with the electron-donating methyl group in ethyl 2-methyl-1H-pyrrole-3-carboxylate .

- Heterocyclic Modifications : Pyrrolopyridine derivatives (e.g., compound 9a) exhibit extended conjugation, altering UV-Vis absorption properties compared to simple pyrroles .

- Biological Relevance : Compounds like ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) are explored for kinase inhibition, while the target compound’s bioactivity remains understudied .

Physicochemical and Spectroscopic Properties

- Solubility: The cyanomethyl group in the target compound enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to alkyl-substituted analogs like ethyl 2-methyl-1H-pyrrole-3-carboxylate .

- Thermal Stability : Pyrrolopyridine derivatives (e.g., 9a) exhibit higher melting points (203–205°C) due to aromatic stacking, whereas the target compound’s melting point is unreported .

Biological Activity

Ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate is a member of the pyrrole family, characterized by its five-membered heterocyclic structure containing one nitrogen atom. It features a cyano group (–CN) and an ester group (–COOEt) that contribute to its unique reactivity and potential biological applications. This compound has garnered attention for its possible roles in enzyme interactions, as an inhibitor of various biological pathways, and as a pharmaceutical intermediate.

The biological activity of ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate is primarily linked to its ability to interact with enzymes and receptors within biological systems. The presence of the cyano and ester groups allows for hydrogen bonding and other interactions that can modify enzyme activity or receptor function, potentially leading to inhibition or activation of specific biological pathways.

Research Findings

Recent studies have highlighted several key areas regarding the compound's biological activity:

- Enzyme Inhibition : Ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate has shown potential as an inhibitor for certain enzymes, which could be significant in therapeutic contexts.

- Antimicrobial Properties : Similar pyrrole derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate may possess similar properties .

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures may inhibit the growth of certain cancer cell lines, although specific data on this compound is limited.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of pyrrole derivatives, including those structurally related to ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate. The results indicated significant antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria. The introduction of functional groups such as methoxy enhanced the efficacy of these compounds .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 15 | Antibacterial |

| 8b | 20 | Antifungal |

| 8c | 18 | Antibacterial |

Case Study 2: Enzyme Interaction Studies

Research has shown that pyrrole compounds can modulate enzyme activities, impacting metabolic pathways. Ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate was investigated for its ability to inhibit specific enzymes involved in metabolic processes. The findings suggest that this compound could be a valuable tool in studying enzyme kinetics and drug design .

Toxicity Evaluation

The toxicity profile of ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate remains largely unexplored. However, studies on related pyrrole derivatives indicate low acute toxicity levels, making them promising candidates for further pharmacological development .

Summary Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via Ag(I)-catalyzed cyclization of ethyl isocyanoacetate with alkynone intermediates. General Procedure C () involves reacting but-2-yn-1-one derivatives with ethyl isocyanoacetate in the presence of Ag₂CO₃ (0.1–0.2 equiv) in NMP at 80–85°C for 2–4 hours. Yields range from 27–66%, with purification via flash chromatography (hexane:EtOAc gradients). Lower yields (<50%) may arise from steric hindrance in substituted alkynones or competing side reactions. Optimization strategies include adjusting catalyst loading, temperature, and solvent polarity .

Q. How is this compound characterized structurally, and what analytical methods are critical for validation?

1H and 13C NMR spectroscopy are essential for confirming substituent positions and regioselectivity. For example, in analogous pyrrole carboxylates (), key NMR signals include:

- 1H NMR : Ethyl ester protons (δ ~4.34 ppm, q, J = 7.2 Hz), pyrrole NH (δ ~9–13 ppm, br), and cyanomethyl protons (δ ~3.10 ppm, t) .

- 13C NMR : Carbonyl carbons (δ ~161 ppm), nitrile carbons (δ ~120 ppm), and pyrrole ring carbons (δ ~124–135 ppm) . HRMS (ESI) is used to confirm molecular ion peaks (e.g., [M+H]+ with <0.5 ppm error) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

Limited stability data exist, but analogous pyrrole derivatives ( ) are hygroscopic and sensitive to light. Recommended storage: –20°C under inert gas (N₂/Ar) in amber vials. Purity degradation (>5%) occurs after 3 months at room temperature, as observed in related ethyl pyrrole carboxylates .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives or reaction pathways for this compound?

The ICReDD framework () integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions. For example, reaction path searches can identify energy barriers in Ag-catalyzed cyclization, while informatics tools analyze experimental datasets to recommend solvent/catalyst combinations. This reduces trial-and-error experimentation by >60% .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR shifts (e.g., NH proton resonance variability in vs. ) may arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR to probe dynamic equilibria.

- Deuterated solvent screening (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding.

- X-ray crystallography (e.g., ) for unambiguous structural assignment .

Q. How can bioactivity studies be designed for derivatives of this compound in medicinal chemistry?

Derivatives like ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate ( ) are synthesized via acyl chloride coupling (45–60% yield) and screened for kinase inhibition or antibacterial activity. Key steps:

- In vitro assays : Dose-response curves (IC₅₀) against target enzymes (e.g., EGFR kinase).

- SAR analysis : Modifying the cyanomethyl group to enhance binding affinity (e.g., replacing with sulfonamide) .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

Pilot-scale trials (1–10 mmol) of similar compounds () show yield drops due to inefficient heat transfer or catalyst deactivation. Solutions:

- Flow chemistry systems for precise temperature control.

- Heterogeneous catalysts (e.g., Ag nanoparticles on SiO₂) to improve recyclability .

Data Contradictions and Mitigation

- Yield variability : Substituted pyrroles (: 43–48% yield) vs. acylated derivatives (: 21–45%) highlight substituent-dependent reactivity. Mitigation via mechanistic studies (e.g., kinetic isotope effects) to identify rate-limiting steps .

- Biological activity gaps : Derivatives in –10 lack published toxicity profiles. Collaborative studies with pharmacological databases (e.g., PubChem, ) are recommended to fill data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.